Lipophilicity Reduction via 7-OH Substitution
The introduction of a phenolic hydroxyl at C-7 reduces the computed LogP of 2-ethyl-3-methyl-1H-indol-7-ol to 2.74 compared to LogP values of 3.04–3.31 for the non-hydroxylated analog 2-ethyl-3-methyl-1H-indole (CAS 19013-49-1) [1][2]. This ΔLogP of –0.30 to –0.57 units represents a shift from a relatively lipophilic scaffold toward a more balanced hydrophilicity–lipophilicity profile. The lower LogP of the 7-OH compound predicts improved aqueous solubility and reduced non-specific protein binding relative to the des-hydroxy analog, while still retaining sufficient lipophilicity for membrane passage.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.7443 (Chemsrc); LogP = 2.74432 (Leyan) |
| Comparator Or Baseline | 2-Ethyl-3-methyl-1H-indole (CAS 19013-49-1): LogP = 3.0387 (Molbase); LogP = 3.31 (Chem-space); LogP ≈ 3.2 (Chem960, XlogP) |
| Quantified Difference | ΔLogP = –0.30 to –0.57 (target is 0.3–0.6 log units more hydrophilic) |
| Conditions | Computed LogP values from multiple database sources (Chemsrc, Molbase, Chem-space); no single standardized experimental measurement available |
Why This Matters
A LogP difference of ≥0.3 units can translate into meaningful changes in aqueous solubility and membrane partitioning behavior, directly impacting formulation strategy, bioavailability prediction, and assay compatibility in early-stage drug discovery programs.
- [1] Molbase. 2-Ethyl-3-methyl-1H-indole (CAS 19013-49-1): LogP 3.0387, PSA 15.79. Available at: https://qiye.molbase.cn/19013-49-1.html View Source
- [2] Chem-space. 2-Ethyl-3-methyl-1H-indole (CAS 19013-49-1): LogP 3.31. Available at: https://chem-space.com/ View Source
